DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS
Description
Principles of Förster Resonance Energy Transfer (FRET) in Biochemical Assays
FRET is a distance-dependent energy transfer mechanism between two chromophores: a donor fluorophore (e.g., EDANS) and an acceptor quencher (e.g., Dabcyl). When the pair is within 1–10 nm, the donor’s excited-state energy nonradiatively transfers to the acceptor, suppressing fluorescence. Proteolytic cleavage of the intervening peptide sequence separates the pair, abolishing FRET and restoring donor emission.
The efficiency of energy transfer ($$E$$) is governed by:
$$
E = \frac{1}{1 + \left(\frac{r}{R_0}\right)^6}
$$
where $$r$$ is the donor-acceptor distance, and $$R_0$$ (Förster distance) is calculated as:
$$
R0 = 0.2108 \left( \kappa^2 \PhiD n^{-4} J \right)^{1/6} \text{ nm}
$$
Here, $$\kappa^2$$ is the orientation factor, $$\PhiD$$ is the donor’s quantum yield, $$n$$ is the refractive index, and $$J$$ is the spectral overlap integral. For Dabcyl/EDANS, $$R0$$ approximates 3.3 nm, making the system exquisitely sensitive to proteolysis-induced separation.
Table 1: Key Parameters of the Dabcyl/EDANS FRET Pair
| Parameter | Value |
|---|---|
| Donor (EDANS) λex | 340 nm |
| Donor λem | 490 nm |
| Acceptor (Dabcyl) λabs | 475 nm |
| Förster distance ($$R_0$$) | 3.3 nm |
| Optimal peptide length | 6–12 amino acids |
The kinetic parameters of protease activity, such as $$k{cat}$$ and $$Km$$, are derived from fluorescence trajectories. For instance, collagenase I exhibits a $$V_{max}$$ of 1845.0 ± 226.0 RFU/min/μg in the presence of Ca²⁺, underscoring the system’s utility in quantifying enzyme kinetics.
Historical Development of Dabcyl/EDANS-Based Reporter Systems
The Dabcyl/EDANS pair emerged in the 1990s as a superior alternative to earlier fluorogenic systems like fluorescein/tetramethylrhodamine. Its adoption was driven by three key advancements:
- Enhanced Quenching Efficiency : Dabcyl’s broad absorption spectrum (400–500 nm) overlaps optimally with EDANS emission (490 nm), achieving >95% quenching in intact substrates.
- Peptide Backbone Flexibility : The gamma-aminobutyric acid (gamma-abu) spacer in Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans reduces steric hindrance, ensuring efficient FRET while maintaining protease accessibility.
- Chemical Stability : Trifluoroacetate counterions improve solubility and shelf-life, facilitating high-throughput screening applications.
Table 2: Evolution of FRET-Based Protease Substrates
The substrate’s modular design allows customization of the cleavage site (e.g., Ser-Gln-Asn-Tyr for HCV protease), enabling targeted studies of diverse enzymes. Recent innovations include the incorporation of non-natural amino acids to enhance resistance to nonspecific proteolysis, as demonstrated in assays for human mitochondrial ClpXP protease.
Properties
IUPAC Name |
5-[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoylamino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H97N17O18S/c1-7-42(4)64(72(104)85-63(41(2)3)71(103)82-52(30-32-59(74)93)66(98)79-36-35-77-51-14-8-13-50-49(51)12-9-16-58(50)109(106,107)108)86-70(102)57-15-11-37-90(57)73(105)55(38-43-18-28-48(92)29-19-43)84-68(100)54(39-61(76)95)83-67(99)53(31-33-60(75)94)81-69(101)56(40-91)80-62(96)17-10-34-78-65(97)44-20-22-45(23-21-44)87-88-46-24-26-47(27-25-46)89(5)6/h8-9,12-14,16,18-29,41-42,52-57,63-64,77,91-92H,7,10-11,15,17,30-40H2,1-6H3,(H2,74,93)(H2,75,94)(H2,76,95)(H,78,97)(H,79,98)(H,80,96)(H,81,101)(H,82,103)(H,83,99)(H,84,100)(H,85,104)(H,86,102)(H,106,107,108)/t42-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNZDVLUBHVXEG-OYZHKFNYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CCCNC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)CCCNC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H97N17O18S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301043828 | |
| Record name | L-Glutamamide, N-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-seryl-L-glutaminyl-L-asparaginyl-L-tyrosyl-L-prolyl-L-isoleucyl-L-valyl-N1-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1532.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127134-13-8 | |
| Record name | L-Glutamamide, N-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-seryl-L-glutaminyl-L-asparaginyl-L-tyrosyl-L-prolyl-L-isoleucyl-L-valyl-N1-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301043828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a solid resin. The gamma-Abu spacer is incorporated to prevent steric hindrance. The DABCYL and EDANS groups are attached at the COOH- and NH₂-termini, respectively .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt primarily undergoes cleavage reactions. It is specifically cleaved by the HIV-1 protease at the Tyr-Pro bond, resulting in a time-dependent increase in fluorescence intensity .
Common Reagents and Conditions: The cleavage reaction typically requires the presence of HIV-1 protease and is conducted under conditions that favor enzyme activity. The reaction is monitored by measuring the fluorescence intensity at excitation and emission wavelengths of 340 nm and 490 nm, respectively .
Major Products Formed: The major product formed from the cleavage of Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt is a peptide fragment with increased fluorescence intensity, indicating successful cleavage by the protease .
Scientific Research Applications
Scientific Research Applications
Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt has several critical applications in scientific research:
HIV Protease Activity Assays
The primary application of this compound is as a fluorogenic substrate for HIV-1 protease . When cleaved by the protease at the Tyr-Pro bond, the release of the EDANS group leads to an increase in fluorescence intensity, which can be monitored using fluorescence spectroscopy. This property allows researchers to quantify protease activity in various biological contexts .
Drug Discovery
The compound is instrumental in drug discovery efforts targeting HIV. By measuring fluorescence emitted upon cleavage, researchers can assess the inhibitory effects of potential therapeutic agents on HIV-1 protease activity. This application is crucial for developing new antiretroviral drugs .
Interaction Studies
Studies involving Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt focus on its binding affinity and specificity towards HIV-1 protease. Techniques such as surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) are often employed to characterize interactions with potential inhibitors or other biomolecules .
Case Studies
Several studies have utilized this compound to explore HIV biology and therapeutic interventions:
- Fluorescence-Based Assays : Research demonstrates that using this compound in assays allows for real-time monitoring of HIV protease activity, providing insights into viral replication mechanisms.
- Inhibitor Screening : Studies have shown that this substrate can be effectively used to screen libraries of potential inhibitors, aiding in the identification of novel antiviral compounds.
Mechanism of Action
The mechanism of action of Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt involves its cleavage by HIV-1 protease at the Tyr-Pro bond. This cleavage results in a time-dependent increase in fluorescence intensity, which can be measured to determine the extent of protease activity. The gamma-Abu spacer helps to avoid steric hindrance, ensuring efficient substrate binding and cleavage .
Comparison with Similar Compounds
Structural and Functional Similarities
All compared compounds are FRET substrates with Dabcyl/Edans pairs, TFA counterions, and peptide sequences tailored for specific proteases. Key examples include:
Table 1: Comparative Analysis of Dabcyl/Edans-Based FRET Substrates
*The target compound’s sequence includes residues like Tyr and Pro, which are common in chymotrypsin or proline-specific protease substrates.
Key Differences
Peptide Sequence Specificity: The TACE substrate (LAQAVRSSSR) targets TNF-α-converting enzyme, critical in inflammatory signaling . The MMP substrate (Gln-Gly-Leu-Glu) mimics collagen cleavage sites, making it ideal for cancer research . The malaria protease substrate (Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro) is derived from hemoglobin cleavage motifs .
Molecular Weight and Design :
- Molecular weights range from 1325.56 to 1573.80, reflecting sequence length and modifications (e.g., γ-abu in the target compound enhances backbone flexibility ).
Counterion Stability :
Trifluoroacetate salts are preferred over tosylates due to higher stability and reduced interference in biological assays .
Research Findings
- FRET Efficiency : Dabcyl/Edans pairs exhibit Förster distances of ~33 Å, optimal for detecting protease activity .
- Interference Considerations : TFA counterions may affect cell-based assays at high concentrations, necessitating desalting steps .
- Enzyme Kinetics : Substrates like the TACE and MMP variants show kcat/KM values in the 10<sup>4</sup>–10<sup>5</sup> M<sup>-1</sup>s<sup>-1</sup> range, indicating high sensitivity .
Biological Activity
The compound Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt is a fluorogenic substrate used primarily in the study of HIV-1 protease activity. This article delves into its biological activity, exploring its mechanisms, effects on cellular uptake, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt is characterized by its unique structure, which includes:
- Dabcyl : A fluorescent quenching group.
- EDANS : A fluorescent donor group.
- Gamma-aminobutyric acid (gamma-Abu) : A spacer that enhances the substrate's binding efficiency.
- Peptide Sequence : The octapeptide sequence contributes to the specificity of the substrate for HIV-1 protease.
This compound has a molecular formula of and a molecular weight of approximately 1532.74 g/mol .
Fluorescence Resonance Energy Transfer (FRET)
The Dabcyl-EDANS pair operates via FRET, where energy transfer occurs from the excited donor (EDANS) to the acceptor (Dabcyl) when the peptide is cleaved by HIV-1 protease. This results in a measurable increase in fluorescence intensity, allowing for real-time monitoring of protease activity. The substrate is specifically cleaved at the Tyr-Pro bond, which is critical for its functionality .
Cellular Uptake and Internalization
Research indicates that the Dabcyl moiety significantly enhances the cellular uptake of peptides. Studies have shown that modifying cell-penetrating peptides with Dabcyl increases their internalization efficiency, potentially through mechanisms such as direct translocation or vesicular transport .
Key Findings:
- Increased Uptake : The presence of Dabcyl can increase cellular uptake by up to threefold compared to unmodified peptides .
- Mechanistic Insights : The internalization mechanism may vary based on the peptide structure; for example, hexaarginine derivatives modified with Dabcyl showed rapid uptake and diffuse distribution within cells .
Antitumor Activity
The conjugation of Dabcyl-modified peptides with antitumor agents has demonstrated cytostatic activity against various cancer cell lines. These studies suggest that Dabcyl not only enhances cellular uptake but may also improve therapeutic efficacy .
Study 1: Structure-Uptake Relationship
A detailed study examined how variations in the Dabcyl structure affect cellular uptake. It was found that certain modifications led to improved delivery efficiency of synthetic ubiquitin cargoes into living cells. The most effective derivative was identified as azido-DABCYL, which exhibited superior cell delivery capabilities compared to other variants .
Study 2: Antitumor Peptide Conjugates
In another investigation, Dabcyl-modified peptides were tested for their ability to deliver antitumor drugs effectively. Results indicated that these conjugates showed enhanced internalization and cytotoxicity against cancer cells, suggesting their potential as drug delivery systems .
Table 1: Comparison of Cellular Uptake Efficiency
| Compound | Uptake Efficiency (fold increase) |
|---|---|
| Unmodified cR10 | 1 |
| Dabcyl-cR10 | 3 |
| Azido-DABCYL-cR10 | 4 |
Table 2: Antitumor Activity of Dabcyl Peptide Conjugates
| Peptide Conjugate | Cell Line | Cytotoxicity (IC50 µM) |
|---|---|---|
| Dabcyl-RRRRRR-Antitumor Drug | MCF-7 | 5 |
| Dabcyl-RRRR-Antitumor Drug | HeLa | 3 |
Q & A
Q. Table 1: Recommended Assay Conditions
| Parameter | Optimal Setting | Rationale |
|---|---|---|
| pH | 7.4 | Mimics physiological environments for proteases |
| Temperature | 37°C | Standard for enzymatic activity assays |
| Substrate Concentration | 10–20 µM | Balances sensitivity and avoids substrate inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
